molecular formula C14H11NO4 B14328650 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one CAS No. 105769-71-9

2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one

Cat. No.: B14328650
CAS No.: 105769-71-9
M. Wt: 257.24 g/mol
InChI Key: HQAWDVIRRDZIJT-UHFFFAOYSA-N
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Description

2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .

Preparation Methods

The synthesis of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways .

Comparison with Similar Compounds

Similar compounds include tropone and tropolone, which share the seven-membered ring structure with conjugated double bonds. 2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one is unique due to the presence of the hydroxy and nitrophenyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

105769-71-9

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C14H11NO4/c16-13-5-3-1-2-4-12(13)14(17)10-6-8-11(9-7-10)15(18)19/h1-9,14,17H

InChI Key

HQAWDVIRRDZIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=O)C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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